Cas no 61657-51-0 (1,3-Benzenediamine, 4-methyl-N,N'-bis(phenylcarbonimidoyl)-)
61657-51-0 structure
Product Name:1,3-Benzenediamine, 4-methyl-N,N'-bis(phenylcarbonimidoyl)-
CAS-nummer:61657-51-0
MF:C21H20N4
MW:328.410304069519
CID:471117
PubChem ID:71393670
Update Time:2025-04-19
1,3-Benzenediamine, 4-methyl-N,N'-bis(phenylcarbonimidoyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3-Benzenediamine, 4-methyl-N,N'-bis(phenylcarbonimidoyl)-
- N'-[3-[[amino(phenyl)methylidene]amino]-4-methylphenyl]benzenecarboximidamide
- DTXSID30815427
- N',N''-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide
- 61657-51-0
-
- Inchi: 1S/C21H20N4/c1-15-12-13-18(24-20(22)16-8-4-2-5-9-16)14-19(15)25-21(23)17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,24)(H2,23,25)
- InChI-sleutel: ZEEPQJFYJJWPQE-UHFFFAOYSA-N
- LACHT: N(=C(/C1C=CC=CC=1)\N)\C1C=C(C=CC=1C)/N=C(/C1C=CC=CC=1)\N
Berekende eigenschappen
- Exacte massa: 328.169
- Monoisotopische massa: 328.16879665g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 472
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 76.8Ų
Experimentele eigenschappen
- PSA: 71.76
1,3-Benzenediamine, 4-methyl-N,N'-bis(phenylcarbonimidoyl)- Gerelateerde literatuur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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